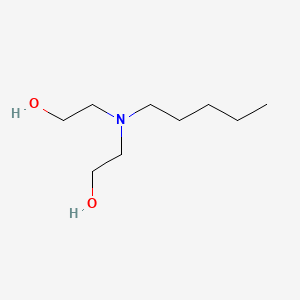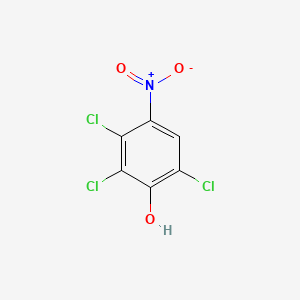
2,3,6-Trichloro-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Trichloro-4-nitrophenol is an aromatic compound characterized by the presence of three chlorine atoms and one nitro group attached to a phenol ring. This compound is known for its applications in various industrial processes and its potential environmental impact due to its persistence and toxicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trichloro-4-nitrophenol typically involves the nitration of 2,3,6-trichlorophenol. The reaction is carried out using concentrated nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the hydroxyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and purity. The product is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,6-Trichloro-4-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed:
Reduction: 2,3,6-Trichloro-4-aminophenol.
Substitution: Depending on the nucleophile, products like 2,3,6-trihydroxy-4-nitrophenol or 2,3,6-triamino-4-nitrophenol can be formed.
Aplicaciones Científicas De Investigación
2,3,6-Trichloro-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on microbial activity and its potential use as a biocide.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,6-Trichloro-4-nitrophenol involves its interaction with cellular components. The compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity. The nitro group is particularly reactive and can undergo redox reactions, leading to the generation of reactive oxygen species that can cause cellular damage.
Comparación Con Compuestos Similares
2,4,6-Trichlorophenol: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrophenol: Contains a nitro group but lacks the chlorine atoms, resulting in different chemical properties and reactivity.
Uniqueness: 2,3,6-Trichloro-4-nitrophenol is unique due to the combination of chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in research and industrial processes.
Propiedades
Número CAS |
20404-02-8 |
|---|---|
Fórmula molecular |
C6H2Cl3NO3 |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
2,3,6-trichloro-4-nitrophenol |
InChI |
InChI=1S/C6H2Cl3NO3/c7-2-1-3(10(12)13)4(8)5(9)6(2)11/h1,11H |
Clave InChI |
UAXQXSVCGHEVMI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)O)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14010889.png)

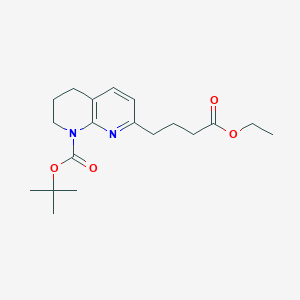
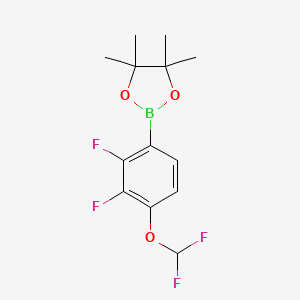

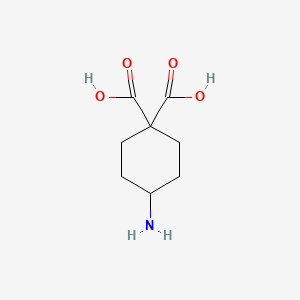
![ethyl 4-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B14010912.png)
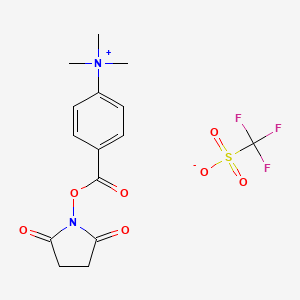
![2-[Ethyl-[(4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl]amino]ethanol;hydrochloride](/img/structure/B14010922.png)
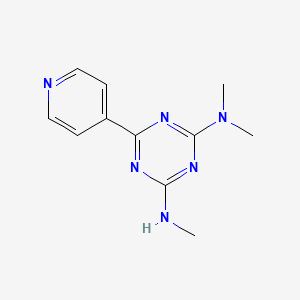
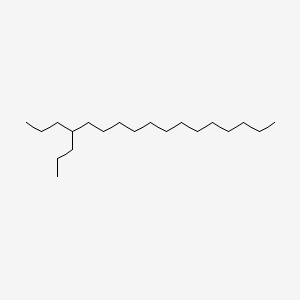
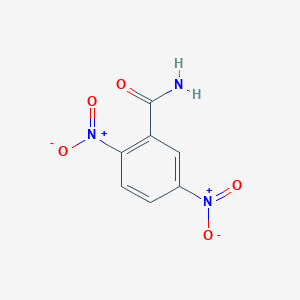
![2-[4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]phenyl]sulfonylguanidine](/img/structure/B14010948.png)
